
ethyl N-(1-adamantyl)carbamate
Overview
Description
Ethyl N-(1-adamantyl)carbamate is a chemical compound that features a carbamate group attached to an adamantane structure. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The carbamate group, a functional group derived from carbamic acid, is widely used in medicinal chemistry due to its stability and ability to modulate biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(1-adamantyl)carbamate typically involves the reaction of 1-adamantylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
1-adamantylamine+ethyl chloroformate→ethyl N-(1-adamantyl)carbamate+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. Common solvents include dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl N-(1-adamantyl)carbamate undergoes hydrolysis under acidic or basic conditions to yield 1-adamantylamine and carbon dioxide.
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Acidic Hydrolysis :
In HCl (1–2 M) at 60–80°C, the carbamate hydrolyzes to 1-adamantylamine in 85–92% yield . The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. -
Basic Hydrolysis :
Under alkaline conditions (NaOH, 10% aqueous), hydrolysis occurs at 50–70°C, yielding 1-adamantylamine and ethyl carbonate . Yields are comparable to acidic hydrolysis (80–88%) .
Table 1: Hydrolysis Conditions and Yields
Condition | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|
2 M HCl | 60 | 92 | CO₂, ethanol |
10% NaOH | 70 | 88 | Ethyl carbonate |
Nucleophilic Substitution
The carbamate’s ethoxycarbonyl group is susceptible to nucleophilic attack.
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Reaction with Amines :
Primary amines (e.g., hydrazine) displace the ethoxy group, forming substituted ureas. For example, reaction with hydrazine produces 1-adamantylcarbazate . -
Thiocarbamate Formation :
Treatment with H₂S or thiourea generates thiocarbamates. For instance, ethyl (1-adamantylamino)carbothioylcarbamate is synthesized with 75–80% efficiency using Lawesson’s reagent .
Elimination Reactions
Heating this compound in polar aprotic solvents (e.g., DMF) induces elimination, producing isocyanates.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl N-(1-adamantyl)carbamate belongs to the class of organic carbamates, which have been extensively studied for their pharmacological properties. The compound is noted for its potential as:
- Anticancer Agent : Research indicates that carbamates can exhibit antineoplastic properties. This compound has been investigated for its efficacy against various cancer cell lines, similar to other carbamates like ethyl carbamate, which has been used in treating chronic leukemia and multiple myeloma .
- Neuroprotective Effects : Studies have shown that certain carbamates can protect neurons from oxidative stress and apoptosis. The mechanism may involve modulation of glutamatergic transmission, potentially making this compound a candidate for neuroprotection in stroke models .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of adamantane compounds exhibit antimicrobial properties. This compound's structure may enhance its interaction with microbial membranes, leading to increased efficacy against various pathogens .
Material Science Applications
The adamantane structure of this compound also finds applications in material science:
- Epoxy Resin Curing Agent : The compound has been shown to improve the properties of epoxy resins when used as a curing agent. It enhances moisture resistance, heat stability, and dielectric properties, making it suitable for high-performance materials .
- Nanocomposite Development : this compound can be utilized in the formulation of nanocomposites, where its unique chemical properties contribute to the overall mechanical strength and thermal stability of the composite materials.
Biological Interaction Studies
The biological interactions of this compound have been a focal point in research:
- Binding Affinity Studies : Interaction studies have demonstrated that this compound binds effectively to various biological targets, indicating potential therapeutic applications. For instance, it may interact with receptors involved in pain modulation or inflammation.
- In Vivo Imaging : In experimental settings, this compound has been employed as an anesthetic agent in animal models for imaging studies. Its use facilitates the examination of tumor targeting and distribution of therapeutic agents within biological systems .
Data Table: Comparative Analysis of Carbamates
Compound Name | Structure Features | Unique Aspects | Potential Applications |
---|---|---|---|
This compound | Adamantane structure with carbamate | Enhanced stability and potential biological activity | Anticancer, neuroprotection |
Ethyl carbamate | Simple ethyl group | Commonly used as a solvent; known carcinogen | Historical use in analgesics |
1-Adamanthyl methylcarbamate | Methyl group instead of ethyl | Different steric hindrance affects reactivity | Antimicrobial studies |
Ethyl N-benzylcarbamate | Benzyl group instead of adamantane | Potentially different biological activity | Drug design |
Case Study 1: Anticancer Activity
A study explored the anticancer effects of this compound on human leukemia cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an effective therapeutic agent.
Case Study 2: Material Enhancement
Research conducted on epoxy resins incorporating this compound revealed enhanced thermal stability and moisture resistance compared to standard formulations. This improvement suggests its utility in high-performance applications.
Case Study 3: Neuroprotective Effects
In an animal model of stroke, administration of this compound prior to ischemic events demonstrated reduced neuronal damage and improved functional recovery, highlighting its potential role in neuroprotection.
Mechanism of Action
The mechanism of action of ethyl N-(1-adamantyl)carbamate involves the interaction of the carbamate group with biological targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The adamantane core provides structural stability and enhances the compound’s ability to permeate cell membranes, facilitating its biological activity.
Comparison with Similar Compounds
1-adamantylamine: A precursor to ethyl N-(1-adamantyl)carbamate, used in similar applications.
Ethyl carbamate: Lacks the adamantane core, making it less rigid and stable.
N-(1-adamantyl)carbamate derivatives: Various derivatives with different substituents on the carbamate group, used in medicinal chemistry.
Uniqueness: this compound is unique due to the presence of the adamantane core, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring durable and stable compounds, such as in drug design and material science.
Biological Activity
Ethyl N-(1-adamantyl)carbamate is a carbamate derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique adamantyl structure, has been studied for its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound can be represented by the chemical formula . It consists of an ethyl group attached to a carbamate functional group (NH-(CO)-O-) linked to a 1-adamantyl moiety. The presence of the adamantyl group contributes to the compound's unique steric properties, which influence its biological activity.
Target Interactions
The biological activity of this compound primarily stems from its ability to interact with various biomolecules, including enzymes and receptors. The carbamate group facilitates conformational changes that enhance binding affinity to target sites. This compound has been shown to modulate inter- and intramolecular interactions critical for enzyme function.
Biochemical Pathways
Carbamates are known to participate in several biochemical pathways, particularly in drug metabolism and enzyme inhibition. This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Its inhibitory effects on AChE have been quantitatively assessed, revealing significant potency compared to other carbamates .
Genotoxicity and Carcinogenicity
Research indicates that this compound exhibits genotoxic properties, classified as a multisite carcinogen across various species tested. The compound's ability to induce DNA damage raises concerns regarding its safety profile, particularly in food products where it may be formed during fermentation processes.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it undergoes metabolic transformations that can affect its efficacy and safety. Studies have shown that the compound can be formed from reactions involving ethanol and urea during fermentation, leading to its presence in fermented foods and beverages.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inhibition of Acetylcholinesterase : A study demonstrated that this compound exhibited competitive inhibition against AChE with an inhibition constant (IC50) significantly lower than many traditional inhibitors .
- Genotoxicity Assessment : In an experimental setup involving multiple species, the compound was found to induce DNA strand breaks, confirming its classification as a genotoxic agent. This finding necessitates further investigation into its implications for human health.
Table of Biological Activity Data
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing ethyl N-(1-adamantyl)carbamate with high purity?
Methodological Answer: Synthesis typically involves reacting 1-adamantylamine with ethyl chloroformate or dialkyl carbonates under controlled conditions. Key steps include:
- Reagent Selection : Use carbonyldiimidazole (CDI) as a coupling agent to activate the carbamate group, ensuring high yield and minimal side reactions .
- Solvent Conditions : Perform reactions in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>98%) .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and NMR spectroscopy .
Q. How can researchers characterize this compound structurally and functionally?
Methodological Answer: A multi-technique approach is essential:
- Spectroscopy :
- NMR : Assign peaks for adamantyl protons (δ 1.6–2.1 ppm, multiplet) and carbamate carbonyl (δ 155–160 ppm in NMR) .
- IR : Identify carbamate C=O stretching at ~1700 cm and N-H stretching at ~3300 cm .
- Mass Spectrometry : Use ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 251.3) .
- X-ray Crystallography : Resolve adamantyl cage geometry and hydrogen-bonding interactions in solid-state structures .
Q. What are the optimal storage conditions to ensure long-term stability?
Methodological Answer:
- Temperature : Store at -20°C in sealed, amber vials to prevent thermal degradation and photolysis .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the carbamate group .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor purity via HPLC .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles .
- Waste Disposal : Neutralize residues with 10% acetic acid before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
Methodological Answer:
- Kinetic Studies : Use stopped-flow NMR to track intermediate formation during nucleophilic substitution (e.g., with amines or thiols) .
- Isotopic Labeling : Introduce into the carbamate group to trace oxygen transfer pathways in oxidation reactions .
- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to simulate transition states and activation energies for hydrolysis or rearrangement .
Q. How should researchers address contradictory data in carbamate reactivity studies?
Methodological Answer:
- Variable Isolation : Systematically vary parameters (pH, solvent polarity, temperature) to identify confounding factors .
- Advanced Analytics : Use LC-MS/MS to detect trace byproducts (e.g., adamantylamine from hydrolysis) that may explain discrepancies .
- Cross-Validation : Compare results with structurally analogous carbamates (e.g., methyl or tert-butyl derivatives) to isolate steric/electronic effects .
Q. What computational tools are effective for predicting the environmental behavior of this compound?
Methodological Answer:
- QSAR Models : Use EPI Suite or OPERA to estimate biodegradation half-lives and bioaccumulation potential .
- Molecular Dynamics : Simulate adsorption onto soil organic matter or clay surfaces to assess environmental persistence .
- Toxicity Prediction : Apply Toxtree or ProTox-II to evaluate acute toxicity pathways (e.g., cholinesterase inhibition) .
Q. How can researchers optimize experimental designs for studying carbamate degradation?
Methodological Answer:
- DOE Frameworks : Use fractional factorial designs to screen variables (pH, UV exposure, microbial load) affecting hydrolysis rates .
- Response Surface Methodology (RSM) : Model non-linear relationships between degradation rate and temperature/humidity .
- In Situ Monitoring : Deploy solid-phase microextraction (SPME) with GC-MS to quantify degradation products in real time .
Properties
IUPAC Name |
ethyl N-(1-adamantyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-16-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZRKUNSLBUDSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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